1,3,5-triazine-2,4,6-triamine;hydrobromide
Description
Properties
CAS No. |
29305-12-2 |
|---|---|
Molecular Formula |
C3H7BrN6 |
Molecular Weight |
207.03 g/mol |
IUPAC Name |
1,3,5-triazine-2,4,6-triamine;hydrobromide |
InChI |
InChI=1S/C3H6N6.BrH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H |
InChI Key |
PVKCVCDTYNNNOG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.Br |
Other CAS No. |
29305-12-2 |
Related CAS |
148292-44-8 |
Origin of Product |
United States |
Preparation Methods
Method Using Dimethyl Cyanocarbonodithioimidate
This method involves several steps, as described in US8722674B2:
- Reacting dimethyl cyanocarbonodithioimidate with an amine derivative in a solvent such as methanol, ethanol, or acetonitrile to produce a cyanocarbaimidothioate derivative. The amine is used in about 1-2 molar equivalents, and the reaction temperature ranges from room temperature to the solvent's reflux temperature.
- Reacting dimethyl cyanocarbonodithioimidate with a guanidine derivative in a solvent (e.g., methanol, ethanol, or water) in the presence of a base (e.g., piperidine, pyridine, or potassium carbonate) to prepare another intermediate compound. The guanidine derivative is used in about 1-2 molar equivalents, and the reaction temperature ranges from room temperature to the reflux temperature of the solvent.
- Reacting the intermediate compound with an oxidizing agent (e.g., m-chloroperbenzoic acid or hydrogen peroxide) in a solvent (e.g., methylene chloride, methanol, or ethanol) to prepare another intermediate. The oxidizing agent is used in about 1-3 molar equivalents, and the reaction temperature ranges from 0° C to the reflux temperature of the solvent.
- Reacting the resulting compound with an amine derivative in a solvent (e.g., methanol, ethanol, or acetonitrile) to prepare the desired 1,3,5-triazine derivative.
- Converting the 1,3,5-triazine derivative to its hydrobromide salt using a suitable brominating agent. The salt formation is preferably done with a pharmaceutically acceptable salt, such as hydrobromide.
Method Using Cyanuric Chloride
Based on a preparation method for trisubstituted triazine derivatives, cyanuric chloride can be used as a starting material:
- React cyanuric chloride with fluoroaniline at a low temperature (e.g., -10 °C) in the presence of sodium bicarbonate to produce a dichlorotriazine intermediate. This reaction proceeds with a high yield (above 95%).
- Add aminoalkylamines in the presence of a base to afford a triazine compound. This reaction also provides a high yield (90%).
- Treat this compound with different aryl- and aralkylamines to obtain the trisubstituted triazine.
- Convert the 1,3,5-triazine derivative to its hydrobromide salt using a suitable brominating agent.
Synthesis of 1,3,5-Triazine-2,4,6-Tricarboxamide Derivatives
Another approach involves the synthesis of 1,3,5-triazine-2,4,6-tricarboxamide, which can be adapted for the synthesis of 1,3,5-triazine-2,4,6-triamine, hydrobromide:
- Start with the base hydrolysis of triethyl-1,3,5-triazine-2,4,6-tricarboxylate to obtain 1,3,5-triazine-2,4,6-tricarboxylic acid.
- Subject the tricarboxylic acid to acylation with oxalyl chloride in the presence of DMF, resulting in the formation of 1,3,5-triazinetricarbonyl trichloride.
- Treat the trichloride with 1-aminododecane in the presence of chloroform and triethylamine to obtain the 1,3,5-triazine-2,4,6-tricarboxamide derivative.
Table 1: Spectroscopic Data for Intermediates
| Compound | 1H NMR (CDCl3, δ/ppm) | FTIR (KBr, cm-1) | MS (MALDI-TOF) |
|---|---|---|---|
| 1,3,5-triazine-2,4,6-tricarboxylic acid | 10.68 (s, 3H, OH) | 3447 (m), 1744 (s), 1651 (w), 1416 (m), 1248 (s), 852 (m) | Not Available |
| 1,3,5-triazine-2,4,6-tricarboxamide | 0.83-0.87 (t, J = 7.2 Hz, 9H, -CH3), 1.22-1.35 (overlapped, 54H, -CH2-(CH2)10), 1.70-1.79 (m, 6H -CH2), 2.93-2.97 (t, J = 8.0 Hz, 6H -NHCH2), 8.20 (s, 3H, NH) | 3430 (M), 1630 (s), 1585 (m), 1516 (w), 1475 (m), 1371 (m), 1143 (s), 835 (m) | m/z 753.5757 $$M + K+] observed, calcd for C42H78N6O3: 715.6208 $$M + H+] |
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triazine-2,4,6-triamine, hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amino groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include substituted triazines where one or more amino groups are replaced by other functional groups.
Oxidation Reactions: Products can include oxidized derivatives of the triazine ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 1,3,5-Triazine-2,4,6-triamine derivatives in cancer treatment. A notable investigation evaluated a series of s-triazine hydrazone derivatives for their antiproliferative activity against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The compounds demonstrated IC50 values ranging from 1.0 µM to 19.51 µM, indicating strong to moderate activity against these cancer types .
Table 1: Antiproliferative Activity of Triazine Derivatives
| Compound ID | Structure Type | IC50 (µM) MCF-7 | IC50 (µM) HCT-116 |
|---|---|---|---|
| 11 | Morpholine-substituted | 1.0 | 0.98 |
| 10 | Piperidine-substituted | 32.8 | >50 |
| 12 | Mixed substituents | 17.7 | 30.4 |
The study concluded that the substituents on the s-triazine core significantly influence the antiproliferative activity .
Diabetes Management
Another application of this compound is in the management of metabolic syndromes and diabetes. A patent describes its use as a pharmaceutical composition for treating diabetes characterized by insulin resistance and metabolic abnormalities . The compound's mechanism involves enhancing glucose metabolism and reducing blood glucose levels.
Material Science
Polymer Production
In material science, melamine is widely used in the production of resins and plastics. Melamine-formaldehyde resin is a thermosetting plastic known for its durability and resistance to heat and chemicals. This resin is utilized in laminates, adhesives, and coatings .
Table 2: Properties of Melamine-Formaldehyde Resin
| Property | Value |
|---|---|
| Density | 1.20 g/cm³ |
| Thermal Stability | Up to 150 °C |
| Chemical Resistance | Excellent against acids/bases |
Agriculture
Fertilizers
Melamine has been explored as a slow-release nitrogen fertilizer due to its high nitrogen content (66% by weight). Its slow degradation rate allows for prolonged nutrient availability in soil systems .
Case Study: Use in Fertilizers
A study demonstrated the effectiveness of melamine-based fertilizers in enhancing crop yield compared to traditional urea fertilizers. The application resulted in a significant increase in nitrogen uptake and improved plant growth metrics over a growing season .
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, hydrobromide involves its ability to act as a nucleophile due to the presence of amino groups. These groups can participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The compound can also form hydrogen bonds, which play a role in its catalytic activity .
Comparison with Similar Compounds
Melamine (1,3,5-Triazine-2,4,6-triamine): A common derivative used in the production of plastics and resins.
Cyanuric Acid (1,3,5-Triazine-2,4,6-triol): Used in the production of herbicides and disinfectants.
Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine): A starting material for the synthesis of various herbicides.
Uniqueness: 1,3,5-Triazine-2,4,6-triamine, hydrobromide is unique due to its bromide component, which imparts specific chemical properties and reactivity. This makes it particularly useful as a flame retardant and in certain catalytic applications .
Biological Activity
1,3,5-Triazine-2,4,6-triamine, commonly known as melamine when in its hydrobromide form, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Biological Activities
1,3,5-Triazine derivatives have been recognized for their antiviral , antibacterial , anticancer , and anti-inflammatory properties. The compound has been investigated for various therapeutic applications, including the treatment of metabolic syndromes and cancers associated with the deletion of the P53 gene .
Table 1: Summary of Biological Activities
The biological activity of 1,3,5-Triazine-2,4,6-triamine is attributed to its ability to interact with specific biological targets. For instance:
- Antiviral Mechanism : Molecular docking studies indicate that the compound can form hydrogen bonds with key amino acids in viral proteins, enhancing its antiviral efficacy against PVY .
- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells and modulate pathways associated with tumor growth and survival .
- Antibacterial Action : The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes essential for bacterial survival .
Study on Antiviral Activity
A recent study evaluated the antiviral properties of a derivative of 1,3,5-Triazine-2,4,6-triamine against PVY. The results indicated:
- Curative Activity : 53.3% effectiveness.
- Protective Activity : 56.9% effectiveness.
- Inactivation Activity : 85.8% effectiveness.
These results were comparable to established antiviral agents like ningnanmycin .
Research on Anticancer Properties
Another study highlighted the anticancer potential of the compound in models with P53 gene deletions. The findings suggested that treatment with 1,3,5-Triazine derivatives resulted in significant tumor reduction and improved survival rates in experimental models .
Q & A
Q. Why do some studies report conflicting results on the antifungal activity of triazine derivatives?
- Methodological Answer : Variability arises from:
- Strain specificity : Candida albicans may show resistance due to efflux pumps absent in Aspergillus.
- Solvent effects : DMSO vs. water alters compound solubility and bioavailability.
- Standardization : Follow CLSI guidelines for broth microdilution assays to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
